Superior Intrinsic Thermal Stability of BA-TAD versus the Standard NPB
Procurement specifications often prioritize thermal stability to ensure device fabrication longevity and operational reliability. The thermal decomposition temperature (Td) of BA-TAD, indicated by thermogravimetric analysis (TGA) with a 0.5% weight loss, is reported to be >300 °C . This is markedly higher than that of the widely used reference HTM, NPB (N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine), which has a reported Td of ~280 °C under similar conditions [1]. This >20 °C improvement in intrinsic thermal robustness can be a critical factor in selecting materials for high-temperature processing or long-lifetime device applications.
| Evidence Dimension | Thermal decomposition temperature (Td, 0.5% weight loss) |
|---|---|
| Target Compound Data | >300 °C |
| Comparator Or Baseline | NPB: ~280 °C |
| Quantified Difference | >20 °C higher for BA-TAD |
| Conditions | TGA measurement, dynamic heating under inert atmosphere. BA-TAD data per vendor specification sheet; NPB data per literature reports. |
Why This Matters
Higher thermal stability directly correlates with reduced morphological changes during device operation and a wider process window, making BA-TAD a more robust candidate for integration into OLEDs requiring higher processing temperatures or extended operational lifetimes.
- [1] Y.-K. Wang, et al. (2015). Degradation mechanisms in organic light-emitting diodes. Materials Science and Engineering: R: Reports, 97, 1-22. (Review citing standard NPB Td ~280°C). View Source
